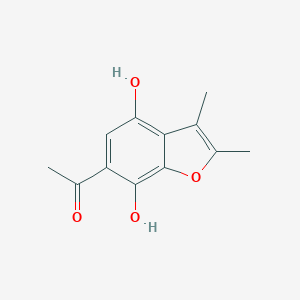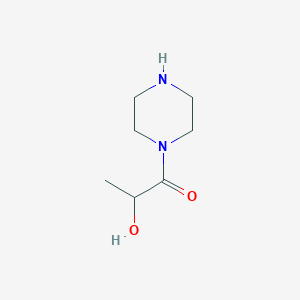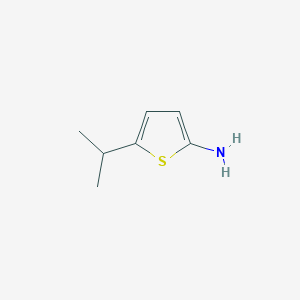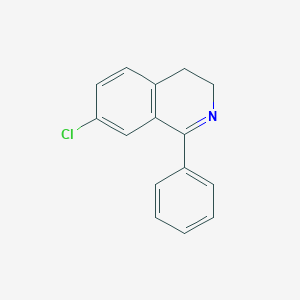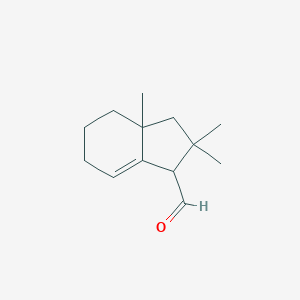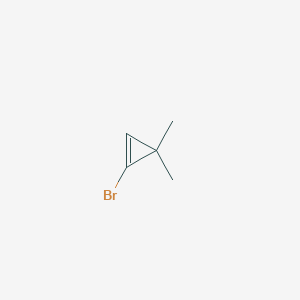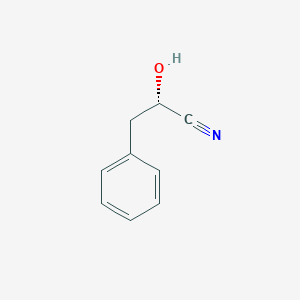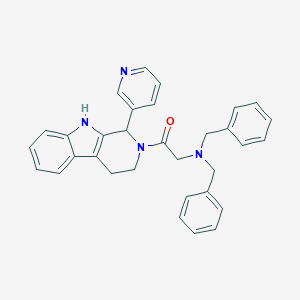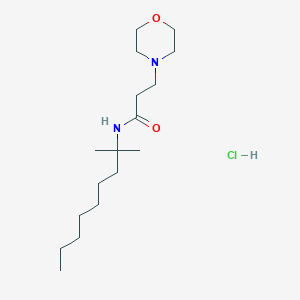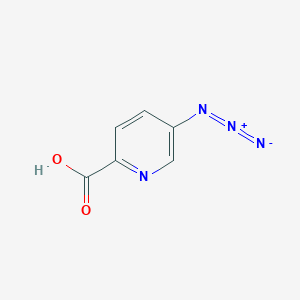![molecular formula C26H26Cl3N3O2 B025246 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one CAS No. 102192-59-6](/img/structure/B25246.png)
7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one, also known as Dimebon, is a small molecule drug that has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease. Dimebon was first synthesized in the late 1980s in Russia and has since been the subject of numerous scientific studies.
Wirkmechanismus
The exact mechanism of action of 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one is not fully understood, but it is believed to involve multiple targets in the brain. 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one has been shown to modulate several neurotransmitter systems, including the cholinergic, glutamatergic, and dopaminergic systems. 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one has also been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemische Und Physiologische Effekte
7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one has been shown to have a variety of effects on the brain, including improving cognitive function and reducing inflammation and oxidative stress. 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one has also been shown to increase the activity of several enzymes involved in energy metabolism, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one in lab experiments is that it has been extensively studied and its effects are well-documented. 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one is also relatively easy to synthesize and is commercially available. However, one limitation of using 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one. One area of interest is the development of more potent and selective analogs of 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one that may have improved efficacy and fewer side effects. Another area of interest is the use of 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one in combination with other drugs for the treatment of neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one and to identify additional targets for drug development.
Synthesemethoden
The synthesis of 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one involves several steps, including the reaction of 2,4-dichlorobenzaldehyde with 2,6-dimethylpiperidine to form the corresponding imine. This imine is then reacted with 7-chloro-1,3,4,10-tetrahydroacridin-9-one to form 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one. The synthesis of 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one has been optimized over the years, and several modifications have been made to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one has been the subject of numerous scientific studies due to its potential use in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease. Studies have shown that 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one has neuroprotective effects and can improve cognitive function in animal models of these diseases. 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Eigenschaften
CAS-Nummer |
102192-59-6 |
|---|---|
Produktname |
7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one |
Molekularformel |
C26H26Cl3N3O2 |
Molekulargewicht |
518.9 g/mol |
IUPAC-Name |
7-chloro-3-(2,4-dichlorophenyl)-1-(2,6-dimethylpiperidin-1-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one |
InChI |
InChI=1S/C26H26Cl3N3O2/c1-14-4-3-5-15(2)31(14)30-22-10-16(19-8-6-18(28)13-21(19)29)11-24-25(22)26(33)20-12-17(27)7-9-23(20)32(24)34/h6-9,12-16,34H,3-5,10-11H2,1-2H3 |
InChI-Schlüssel |
RTWDMXQOZFHAKB-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1N=C2CC(CC3=C2C(=O)C4=C(N3O)C=CC(=C4)Cl)C5=C(C=C(C=C5)Cl)Cl)C |
Kanonische SMILES |
CC1CCCC(N1N=C2CC(CC3=C2C(=O)C4=C(N3O)C=CC(=C4)Cl)C5=C(C=C(C=C5)Cl)Cl)C |
Synonyme |
7-Chloro-3-[2,4-dichlorophenyl]-1-[[2,6-dimethyl-1-piperidinyl]imino]- 1,3,4,10-tetrahydro-10-hydroxy-9(2H)-acridinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



